molecular formula C6H13NO2 B13912847 [cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol

[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol

Cat. No.: B13912847
M. Wt: 131.17 g/mol
InChI Key: DRIHZAQXFMFDFZ-RITPCOANSA-N
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Description

[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol is an organic compound with the molecular formula C6H13NO2. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound features a methylamino group and a hydroxymethyl group attached to the tetrahydrofuran ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol typically involves the functionalization of tetrahydrofuran derivatives. One common method is the reductive amination of tetrahydrofuran-3-ylmethanol with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a suitable catalyst . The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures, to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and reductive amination are commonly employed, with catalysts such as palladium on carbon (Pd/C) or Raney nickel. These methods ensure high purity and yield, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: LiAlH4, NaBH3CN, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. It may bind to active sites of enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its combination of a methylamino group and a hydroxymethyl group on the tetrahydrofuran ring makes it a versatile intermediate for various synthetic and research applications .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[(3R,4R)-4-(methylamino)oxolan-3-yl]methanol

InChI

InChI=1S/C6H13NO2/c1-7-6-4-9-3-5(6)2-8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

DRIHZAQXFMFDFZ-RITPCOANSA-N

Isomeric SMILES

CN[C@H]1COC[C@H]1CO

Canonical SMILES

CNC1COCC1CO

Origin of Product

United States

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